molecular formula C9H20Cl2N2 B2402566 N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride CAS No. 1989671-57-9

N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride

Cat. No.: B2402566
CAS No.: 1989671-57-9
M. Wt: 227.17
InChI Key: DNZXOHZMIMSVND-UHFFFAOYSA-N
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Scientific Research Applications

N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

This compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . These statements indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride typically involves the reaction of appropriate spirocyclic precursors with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions . The product is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding spirocyclic ketones or alcohols, while substitution reactions can produce a variety of substituted spirocyclic amines .

Mechanism of Action

The mechanism of action of N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This compound may also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride is unique due to its combination of spirocyclic structure and dimethylamine groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-N,3-N-dimethylspiro[3.3]heptane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-11(2)8-6-7(10)9(8)4-3-5-9;;/h7-8H,3-6,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZXOHZMIMSVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(C12CCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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